6-(Tert-butyl)-2-chloronicotinonitrile

描述

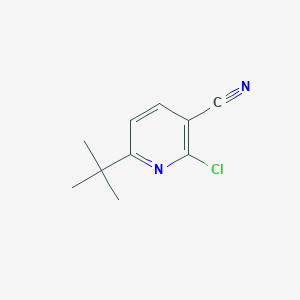

6-(Tert-butyl)-2-chloronicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at position 3, a chlorine atom at position 2, and a bulky tert-butyl substituent at position 6 (Figure 1). This compound belongs to the nicotinonitrile family, which is widely studied for its applications in pharmaceutical and agrochemical synthesis due to its versatile reactivity. The tert-butyl group introduces significant steric hindrance, influencing both the compound’s chemical reactivity and physical properties, such as solubility and crystallinity.

属性

IUPAC Name |

6-tert-butyl-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-10(2,3)8-5-4-7(6-12)9(11)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAPRXSQJGVERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213752 | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-20-9 | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry

6-(Tert-butyl)-2-chloronicotinonitrile is being investigated for its potential as a therapeutic agent. Its derivatives have shown promising biological activities, including:

- Anticancer properties : Research indicates that compounds with similar structures can inhibit specific proteins associated with tumor growth, such as BCL6 .

- Antimicrobial activity : Studies have suggested that chlorinated pyridine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique functional groups allow for:

- Cross-coupling reactions : The presence of the chlorinated moiety enables coupling reactions with various nucleophiles, facilitating the synthesis of more complex molecules .

- Functionalization of heterocycles : It can be used to introduce diverse functional groups into heterocyclic compounds, expanding the library of available chemical entities for drug discovery.

Data Tables

Case Study 1: Anticancer Activity

A study published in Nature explored the efficacy of various chloronicotinonitriles against lymphoma cells. The researchers found that derivatives of this compound significantly inhibited BCL6 activity, leading to decreased tumor growth in xenograft models . The study emphasized optimizing these compounds for improved binding affinity and potency.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of chlorinated pyridines were tested for their antimicrobial activity against several pathogens. The results indicated that specific modifications to the structure, including those involving tert-butyl substitutions, enhanced their effectiveness against resistant strains of bacteria .

作用机制

The mechanism by which 6-(Tert-butyl)-2-chloronicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

相似化合物的比较

Key Observations:

Steric Effects: The tert-butyl group in this compound imposes greater steric hindrance compared to methyl or bromophenyl groups in analogs, reducing reaction rates in SN2 pathways but enhancing stability against metabolic degradation .

Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) at C2 and C3 direct electrophilic substitution to the C4/C5 positions. The tert-butyl group, being electron-donating, slightly offsets this effect .

Solubility: The tert-butyl derivative exhibits lower aqueous solubility than 2-chloro-6-methylnicotinonitrile due to increased hydrophobicity, as observed in crystallinity studies of tert-butyl-containing intermediates .

Research Findings and Data

Crystallographic Insights

- This compound: While crystallographic data for this compound is unavailable, related tert-butyl-pyridine derivatives (e.g., intermediates in atorvastatin synthesis) exhibit dihedral angles of 48–57° between aromatic rings, suggesting moderate planarity disruption .

- 6-(4-Bromophenyl)-2-chloronicotinonitrile: Crystals of this compound form hydrogen-bonded chains (N–H⋯O), enhancing thermal stability .

Thermodynamic Properties

- Melting Points: 6-(4-Bromophenyl)-2-chloronicotinonitrile: >200°C (decomposes) . 2-Chloro-6-methylnicotinonitrile: ~150–160°C (lower due to reduced molecular symmetry) . this compound: Estimated 180–190°C (based on tert-butyl analogs) .

生物活性

6-(Tert-butyl)-2-chloronicotinonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound this compound belongs to the class of chloronicotinonitriles, characterized by a chlorinated pyridine ring with a nitrile group. Its molecular structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 225.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with the vanilloid receptor 1 (VR1), also known as TRPV1. This receptor plays a crucial role in pain sensation and inflammatory responses. Compounds that act as VR1 antagonists may provide therapeutic benefits in conditions involving pain and inflammation.

Biological Activity

1. Antinociceptive Properties :

Research indicates that compounds targeting VR1 can modulate pain pathways effectively. For instance, studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential use in pain management therapies.

2. Anti-inflammatory Effects :

The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit the activation of pro-inflammatory pathways mediated by VR1, thereby alleviating symptoms associated with inflammatory diseases.

Data Tables

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study 1 : A study published in Pain Research demonstrated that administration of the compound significantly reduced pain responses in a neuropathic pain model, indicating its effectiveness as a VR1 antagonist .

- Study 2 : Another investigation focused on its anti-inflammatory properties, revealing that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in a rat model of arthritis .

- Study 3 : A recent review highlighted the potential for developing derivatives of chloronicotinonitriles, including this compound, for treating chronic pain and inflammatory conditions due to their favorable pharmacokinetic profiles .

常见问题

Q. What are the recommended synthetic routes for 6-(tert-butyl)-2-chloronicotinonitrile, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloronicotinonitrile with tert-butyl halides under reflux conditions in ethanol or acetonitrile can yield the target compound. Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (70–80°C) to enhance reaction kinetics while avoiding decomposition.

- Catalyst selection : Using bases like K₂CO₃ or DBU to deprotonate intermediates and accelerate substitution .

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) isolates the product with >95% purity. Yield improvements (up to 74%) are achieved by extending reaction times to 3–5 hours .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- LCMS/HPLC : LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight, while HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) assess purity .

- NMR spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) identifies substituent environments (e.g., tert-butyl protons at δ 1.35 ppm as a singlet). ¹³C NMR detects nitrile carbons (~115 ppm) and aromatic ring carbons .

- Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability, while Thermogravimetric Analysis (TGA) monitors decomposition profiles .

Q. How does the tert-butyl group influence the compound's stability under varying experimental conditions?

Methodological Answer: The tert-butyl group enhances steric protection, reducing susceptibility to hydrolysis and oxidation. Key stability assessments include:

- Solvent stability : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at room temperature for 24–72 hours. Monitor via HPLC for degradation products.

- Thermal resilience : DSC analysis shows decomposition onset at ~200°C, making the compound stable below this threshold in synthetic applications .

Q. What are common impurities in this compound synthesis, and how are they detected?

Methodological Answer: Common impurities include:

- Unreacted starting materials : Residual 2-chloronicotinonitrile (detected via LCMS at m/z 153 [M+H]+).

- Dehalogenation byproducts : Use ¹H NMR to identify absence of aromatic protons (δ 7.8–8.2 ppm for unsubstituted pyridine rings).

- Oxidation products : Monitor for nitrile-to-carboxylic acid conversion using FT-IR (loss of C≡N stretch at ~2230 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or proteases). Prioritize derivatives with docking scores < -8.0 kcal/mol .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to design optimized analogs .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validation experiments : Re-test compounds showing >20% variance between predicted and observed IC₅₀ values.

- Crystallographic analysis : Resolve X-ray structures of protein-ligand complexes to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

- Meta-analysis : Cross-reference with databases like ChEMBL to identify outliers in similar scaffolds .

Q. How do substituent modifications (e.g., fluorine or trifluoromethyl groups) affect the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Trifluoromethyl groups enhance electrophilicity, accelerating Suzuki-Miyaura couplings (e.g., 2–3 hours vs. 5 hours for unsubstituted analogs).

- Steric effects : Ortho-substituents (e.g., tert-butyl) require bulky ligands (XPhos) for efficient palladium-catalyzed reactions .

Q. What mechanistic insights explain the compound's role in radical-mediated cyclization reactions?

Methodological Answer:

- Radical initiation : tert-Butyl nitrite generates NO radicals under heating, abstracting hydrogen from the nitrile group to form cyanomethyl radicals.

- Cyclization pathways : Radical intermediates undergo 5-exo-trig cyclization, forming fused heterocycles (e.g., pyrido[1,2-a]indoles). Monitor via EPR spectroscopy to confirm radical species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。